
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is a heterocyclic organosilicon compound It is part of the azasilinane family, which are known for their unique structural properties and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride typically begins with (chloromethyl)methyl-dichlorosilane. This precursor is treated with phenylmagnesium bromide (PhMgBr) to form the corresponding (chloromethyl)methyl-phenylsilane. Subsequent cyclization with an appropriate amine under controlled conditions yields the desired azasilinane structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups at the silicon center.
Applications De Recherche Scientifique
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying conformational behavior.
Biology: Investigated for potential biological activities, including pharmacological properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3-phenyl-1,3-azasilinane: Similar in structure but lacks the hydrochloride component.
3-Methyl-3-phenyl-1,3-thiasilinane: Contains sulfur instead of silicon.
1-Methyl-1-phenyl-1-silacyclohexane: Similar silicon-containing cyclic compound.
Uniqueness
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is unique due to its specific structural configuration and the presence of both methyl and phenyl groups at the silicon center. This configuration influences its conformational behavior and potential biological activities, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H20ClNSi |
|---|---|
Poids moléculaire |
241.83 g/mol |
Nom IUPAC |
3,3-dimethyl-5-phenyl-1,3-azasilinane;hydrochloride |
InChI |
InChI=1S/C12H19NSi.ClH/c1-14(2)9-12(8-13-10-14)11-6-4-3-5-7-11;/h3-7,12-13H,8-10H2,1-2H3;1H |
Clé InChI |
AWVYFIVDMGDKTK-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC(CNC1)C2=CC=CC=C2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


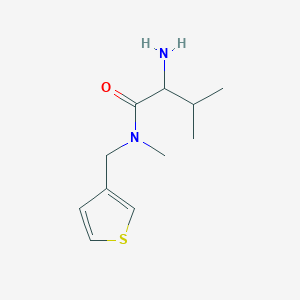
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
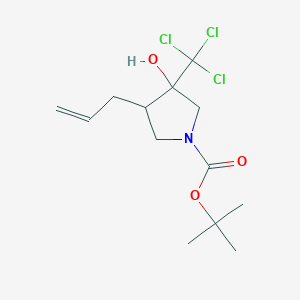
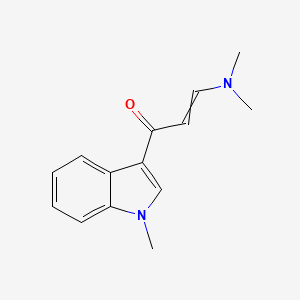
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)

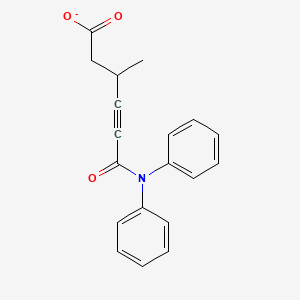
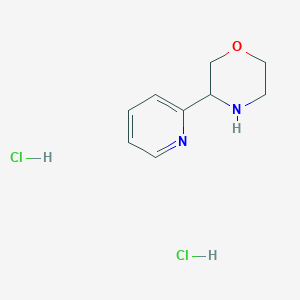
![3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14787187.png)
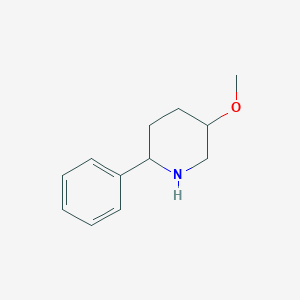
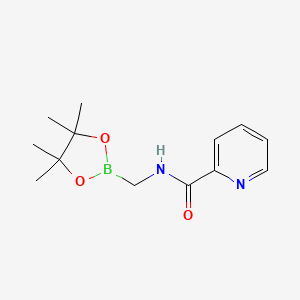
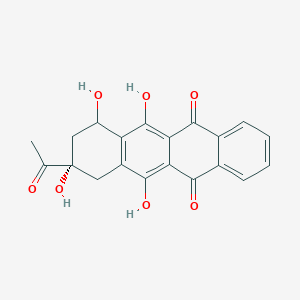
![2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B14787216.png)
